molecular formula C10H12N4O B2688260 N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide CAS No. 2411267-81-5

N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide

货号 B2688260
CAS 编号: 2411267-81-5
分子量: 204.233
InChI 键: LFANERORGIBLKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide, commonly referred to as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoic acid analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the survival of cancer cells.

作用机制

CPI-613 targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is essential for the survival of cancer cells. The N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is responsible for producing ATP, the energy currency of the cell. Cancer cells have a high demand for ATP due to their rapid proliferation rate. CPI-613 disrupts the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the programmed cell death pathway. CPI-613 also inhibits the NF-kB pathway, which is involved in inflammation and cancer cell survival. Additionally, CPI-613 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

实验室实验的优点和局限性

One advantage of CPI-613 is its specificity for cancer cells. It targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of CPI-613 is its synthetic complexity, which makes it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in clinical settings.

未来方向

There are several future directions for CPI-613 research. One area of interest is the development of new synthetic methods for CPI-613 that are more efficient and scalable. Another area of interest is the optimization of CPI-613 dosing and scheduling to maximize its efficacy and minimize its toxicity. Additionally, there is interest in exploring the use of CPI-613 in combination with other anticancer agents to enhance its anticancer effects. Finally, there is interest in exploring the use of CPI-613 in other disease states, such as metabolic disorders and neurodegenerative diseases, where the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is dysregulated.
Conclusion
In conclusion, CPI-613 is a novel anticancer agent that targets the mitochondrial N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the anticancer armamentarium. Further research is needed to optimize its use and explore its potential in other disease states.

合成方法

The synthesis of CPI-613 involves the reaction of 2-cyanoimidazole with allyl bromide to form N-(2-bromoallyl)-2-cyanoimidazole. This intermediate is then reacted with 1,2-bis(bromomethyl)ethane to form the final product, N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide. The synthesis of CPI-613 is a multi-step process that requires specialized equipment and expertise.

科学研究应用

CPI-613 has been extensively studied in preclinical models of cancer. It has shown efficacy in a variety of cancer types, including pancreatic cancer, leukemia, and lymphoma. CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. CPI-613 has also been shown to have synergistic effects when used in combination with other anticancer agents.

属性

IUPAC Name

N-[3-(2-cyanoimidazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-10(15)13-4-3-6-14-7-5-12-9(14)8-11/h2,5,7H,1,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANERORGIBLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CN=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-Cyano-1H-imidazol-1-yl)propyl)acrylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。